molecular formula C12H11ClOS B15242424 (4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol

(4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol

Cat. No.: B15242424
M. Wt: 238.73 g/mol
InChI Key: CLVFBGLRYCOJBH-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chloro and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol typically involves the reaction of 4-chloro-2-methylthiophene with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

  • (4-Chloro-3-methylthiophen-2-yl)(phenyl)methanol
  • (4-Chloro-2-methylthiophen-3-yl)(phenyl)ketone
  • (4-Chloro-2-methylthiophen-3-yl)(phenyl)amine

Comparison: (4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11ClOS

Molecular Weight

238.73 g/mol

IUPAC Name

(4-chloro-2-methylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C12H11ClOS/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3

InChI Key

CLVFBGLRYCOJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)Cl)C(C2=CC=CC=C2)O

Origin of Product

United States

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